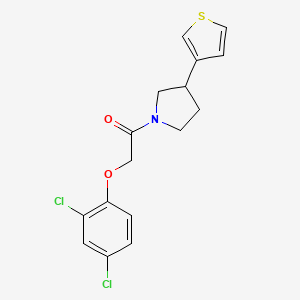
2-(2,4-Dichlorophenoxy)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 2-(2,4-Dichlorophenoxy)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one often involves multistep organic reactions, including copolymerization and base-catalyzed intramolecular cyclization. For example, compounds with thiophene units have been synthesized through reactions that yield complex polymers with varied electrochromic properties, indicating the versatility and potential of thiophene-based compounds in creating novel materials (Türkarslan et al., 2007). Another approach involves the synthesis of novel compounds by reacting specific intermediates, which could be applied to the synthesis of the target molecule, showcasing the potential for creating diverse and complex structures (Khalifa et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds shows a range of interactions, including hydrogen bonding and pi-pi interactions, which are crucial for understanding the behavior and reactivity of the target compound. For instance, studies on enaminones and their analogues reveal complex hydrogen-bonding patterns that contribute to their stability and potential reactivity (Balderson et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of thiophene-based compounds, including those similar to our target molecule, involves various functionalizations and reactions that highlight their versatility. For example, the synthesis and characterization of different thiophene derivatives illustrate how structural modifications can lead to new properties and reactivities (Al‐Refai et al., 2016).
Physical Properties Analysis
Physical properties such as solubility, thermal stability, and electrical conductivity are crucial for understanding the applications of thiophene-based compounds. Studies have shown that the physical properties of polymers derived from thiophene can be significantly influenced by substituents, indicating the importance of structural analysis in predicting material properties (Pandule et al., 2014).
Scientific Research Applications
Electrochemical Synthesis and Electrochromic Properties
A significant application of compounds related to "2-(2,4-Dichlorophenoxy)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one" is in the field of electrochemical synthesis and electrochromic properties. These compounds are used to enhance the electrochromic properties of conducting polymers via copolymerization. For instance, copolymers involving thiophene and pyrrolidine derivatives have been synthesized and characterized for their distinct electrochromic properties, showcasing a variety of colors in different states. Such materials are pivotal for developing advanced electrochromic devices with applications ranging from smart windows to display technologies (Türkarslan et al., 2007), (Yiğitsoy et al., 2007).
Potential Fungicidal Activity
Compounds structurally similar to "2-(2,4-Dichlorophenoxy)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one" have been investigated for their fungicidal activities. Research has focused on synthesizing new substituted compounds and evaluating their fungicidal properties for potential pharmacological and agrochemical applications. This indicates the versatility of these compounds beyond their physical properties, opening avenues for their use in protecting crops and materials against fungal infections (Kuzenkov & Zakharychev, 2009).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(3-thiophen-3-ylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2S/c17-13-1-2-15(14(18)7-13)21-9-16(20)19-5-3-11(8-19)12-4-6-22-10-12/h1-2,4,6-7,10-11H,3,5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHQQJGDUVXFAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-({[(2-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene](/img/structure/B2496460.png)
![1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate](/img/structure/B2496461.png)
![2H-Benzotriazol-5-yl-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2496464.png)
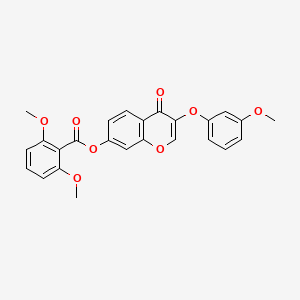

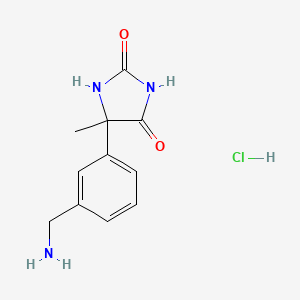
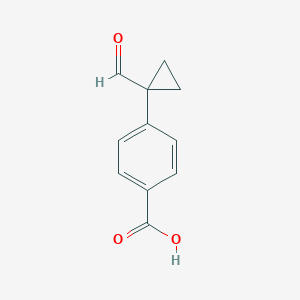
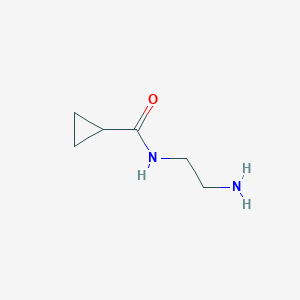
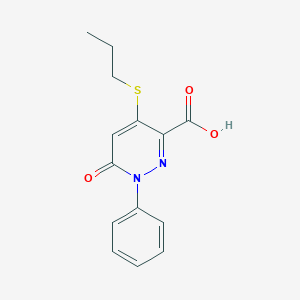


![6'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2496479.png)
![N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide](/img/structure/B2496480.png)
![3-Methyl-6-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride](/img/structure/B2496483.png)